2-[N-(4-bromophenyl)ethanimidoyl]phenol
Description
Overview of Iminophenol Ligand Systems
Iminophenol ligands are a prominent class of Schiff base compounds characterized by the presence of both a phenol (B47542) (-OH) group and an imine (-C=N-) group, where the imine nitrogen is typically substituted with an alkyl or aryl group. researchgate.netarpgweb.com The defining feature of these ligands is the ortho-positioning of the hydroxyl group relative to the imine substituent on an aromatic ring. This arrangement creates a bidentate chelate site involving the phenolic oxygen and the imine nitrogen, allowing these ligands to bind effectively with a wide array of metal ions. arpgweb.com
The synthesis of iminophenol ligands is generally straightforward, often involving a one-step condensation reaction between a primary amine and a hydroxy-substituted aldehyde or ketone. researchgate.net This synthetic ease, combined with the ability to tune the ligand's steric and electronic properties by varying the substituents on either the phenolic ring or the imine nitrogen, makes them highly attractive in the development of new metal complexes. arpgweb.com These complexes are at the forefront of research in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.netresearchgate.net
Nomenclature and Structural Representation of 2-[N-(4-bromophenyl)ethanimidoyl]phenol in Academic Literature
The compound of interest is systematically synthesized from the condensation of 2'-hydroxyacetophenone (B8834) and 4-bromoaniline (B143363). Its structure features a phenol ring connected via an ethanimidoyl linker to a 4-bromophenyl group. The presence of the methyl group on the imine carbon distinguishes it from the more commonly studied salicylidene-derived Schiff bases.
Structural Representation:

Figure 1: Chemical Structure of this compound.
Key structural features of this ligand include the potential for phenol-imine tautomerism, where a proton can transfer from the phenolic oxygen to the imine nitrogen, creating a keto-amine form. This equilibrium is a known characteristic of ortho-hydroxy Schiff bases. The molecule typically adopts an E configuration about the C=N double bond, which is stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). elsevierpure.comnih.gov X-ray crystallographic studies on analogous structures reveal a C=N double bond distance of approximately 1.285 Å, confirming its imine character. elsevierpure.com The 4-bromophenyl substituent introduces a halogen atom, which can participate in halogen bonding and other non-covalent interactions, influencing the crystal packing and supramolecular assembly of the ligand and its metal complexes. elsevierpure.com
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 342378-49-8 | chemicalbook.com |
| Molecular Formula | C₁₄H₁₂BrNO | chemicalbook.com |
| Molecular Weight | 290.16 g/mol | chemicalbook.com |
Research Trajectory and Emerging Interests in this compound Chemistry
While direct research on this compound is limited in published literature, its academic significance can be inferred from the extensive studies on its close structural analogs. The research trajectory for this class of bromo-substituted iminophenol ligands points towards several key areas of interest, primarily in coordination chemistry and the biological applications of the resulting metal complexes.
A closely related analog, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol , synthesized from salicylaldehyde (B1680747) and 4-bromoaniline, has been used to prepare complexes with various transition metals, including Zinc (Zn), Copper (Cu), Nickel (Ni), and Cobalt (Co). researchgate.net The investigation of these complexes is driven by the broad spectrum of biological activities that Schiff bases and their metal complexes are known to exhibit, such as antifungal, antibacterial, and antiproliferative properties. researchgate.net The inclusion of a bromine atom on the phenyl ring is often a strategic choice in medicinal chemistry, as halogenation can enhance the lipophilicity and biological efficacy of a compound. rsc.orgajchem-a.com
Emerging interests in this field focus on:
Antimicrobial and Anticancer Agents: Research has demonstrated that Schiff base derivatives containing a 4-bromophenyl moiety possess significant biological activity. ajchem-a.commdpi.com Metal complexes of the analogous ligand 2-{(E)-[(4-bromophenyl)imino]methyl}phenol have been synthesized and investigated for their antileishmanial activity, showing promise as effective therapeutic substances. researchgate.net
Catalysis: The metal complexes of iminophenol ligands are widely explored as catalysts in various organic transformations. The tunable nature of the ligand allows for the fine-tuning of the catalytic activity of the metal center for reactions like oxidation and polymerization. nih.gov
Fluorescent Materials: Ortho-hydroxy Schiff bases are often fluorescent, and their emission properties can be modulated upon coordination to metal ions. This makes them potential candidates for developing chemosensors for metal ion detection. nih.gov
The table below summarizes research findings for the closely related ligand, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, and its metal complexes, highlighting the research direction for this family of compounds.
| Compound/Complex | Synthesis Method | Key Findings | Application Focus | Reference |
| Ligand (H-BIMP) | Condensation of salicylaldehyde and 4-bromoaniline via reflux. | Brown solid with a melting point of 111-114°C. | Precursor for metal complexes | researchgate.net |
| Zn Complex | Reaction of H-BIMP with Zinc salt under reflux. | Brown complex with a melting point of 153°C. | Biological Activity (Antileishmanial) | researchgate.net |
| Cu Complex | Reaction of H-BIMP with Copper salt under reflux. | Deep green complex with a melting point of 297°C. | Biological Activity (Antileishmanial) | researchgate.net |
| Ni Complex | Reaction of H-BIMP with Nickel salt under reflux. | Greenish-yellow complex with a melting point of 250°C. | Biological Activity (Antileishmanial) | researchgate.net |
| Co Complex | Reaction of H-BIMP with Cobalt salt under reflux. | Dark brown complex with a melting point of 298°C. | Biological Activity (Antileishmanial) | researchgate.net |
| H-BIMP: 2-{(E)-[(4-bromophenyl)imino]methyl}phenol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15g/mol |
IUPAC Name |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H12BrNO/c1-10(13-4-2-3-5-14(13)17)16-12-8-6-11(15)7-9-12/h2-9,17H,1H3 |
InChI Key |
FWESZTWIGWLWBB-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Pathways for 2 N 4 Bromophenyl Ethanimidoyl Phenol
Conventional Synthetic Approaches to Iminophenol Derivatives
Iminophenol derivatives, also known as Schiff bases, are traditionally synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This acid-catalyzed reaction is a reversible process that involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine.
In the context of 2-[N-(4-bromophenyl)ethanimidoyl]phenol, the precursors are typically 2-hydroxyacetophenone (B1195853) and 4-bromoaniline (B143363). The general reaction scheme involves the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of 2-hydroxyacetophenone. The presence of an acidic or basic catalyst is often employed to facilitate the reaction by activating the carbonyl group or enhancing the nucleophilicity of the amine.
Commonly used solvents for this type of synthesis include alcohols like ethanol (B145695) or methanol, as well as aprotic solvents such as toluene (B28343) or benzene, which allow for the azeotropic removal of water to drive the reaction towards the product side. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the substrates and the solvent used.
Specific Synthesis of this compound: Reaction Conditions and Yield Optimization
The specific synthesis of this compound involves the direct condensation of 2-hydroxyacetophenone and 4-bromoaniline. Research into the synthesis of similar anils has shown that the reaction is typically carried out under acidic conditions. researchgate.net For instance, the condensation of salicylaldehyde (B1680747) derivatives with haloanilines to form Schiff bases is a well-established method. researchgate.net
Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of related imine derivatives, various conditions have been explored to enhance yields.
Table 1: Optimization of Reaction Conditions for Imine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetic Acid | Ethanol | Reflux | 4 | Moderate |
| 2 | p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark trap) | 6 | High |
| 3 | None | Methanol | Room Temperature | 24 | Low |
This table is a generalized representation based on typical imine synthesis and serves as a guide for optimizing the synthesis of the target compound.
For the synthesis of this compound, a plausible optimized pathway would involve refluxing equimolar amounts of 2-hydroxyacetophenone and 4-bromoaniline in a solvent like ethanol with a catalytic amount of a protic acid, such as acetic acid or p-toluenesulfonic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with a cold solvent to afford the purified this compound.
Mechanistic Insights into the Formation of this compound
The formation of this compound proceeds through a well-understood nucleophilic addition-elimination mechanism. The key steps are as follows:
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of 2-hydroxyacetophenone is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of the protonated 2-hydroxyacetophenone. This results in the formation of a tetrahedral intermediate, a hemiaminal.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group in the hemiaminal intermediate. This converts the hydroxyl group into a better leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule.
Deprotonation: The resulting iminium ion is deprotonated by a base (such as the solvent or the conjugate base of the acid catalyst) to yield the final neutral imine product, this compound.
Alternative Synthetic Routes and Green Chemistry Considerations for this compound
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sruc.ac.uk Several of these principles can be applied to the synthesis of this compound.
Solvent-Free Synthesis: One promising green alternative is the use of solvent-free reaction conditions. For the synthesis of imine derivatives, methods have been developed that involve simply mixing the aldehyde and amine, sometimes with the aid of microwave irradiation or by applying a pressure reduction technique to remove the water byproduct. scirp.orgresearchgate.net These methods often lead to higher yields, shorter reaction times, and easier product isolation. scirp.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It can significantly accelerate reaction rates by efficiently heating the reactants. The synthesis of various heterocyclic compounds, including those with imine functionalities, has been successfully achieved using microwave-assisted organic synthesis (MAOS), often in the absence of a solvent or in an aqueous medium. nih.govresearchgate.net
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ethanol is preferred over hazardous options like chlorinated hydrocarbons or benzene. The synthesis of imidazole-based hybrids has been reported in an aqueous medium, highlighting the potential for water as a solvent in related syntheses. nih.gov
Catalyst-Free and Alternative Catalysts: Exploring catalyst-free conditions or employing recyclable, non-toxic catalysts are also key aspects of green chemistry. While acid catalysis is common, investigations into solid acid catalysts like clays (B1170129) or zeolites, which can be easily recovered and reused, present a greener alternative. Some imine syntheses have been shown to proceed efficiently without any catalyst, particularly under solvent-free or microwave conditions. scirp.org
Table 2: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Energy Source | Green Chemistry Advantages |
|---|---|---|---|---|
| Conventional | Ethanol/Toluene | H+ (e.g., Acetic Acid) | Conventional Heating (Reflux) | Established method |
| Solvent-Free | None | None or Solid Acid | Grinding/Heating | Reduced waste, no solvent toxicity |
| Microwave-Assisted | Water/Ethanol/None | None or H+ | Microwave Irradiation | Faster reaction times, energy efficient |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.
Coordination Chemistry of 2 N 4 Bromophenyl Ethanimidoyl Phenol As a Chelating Ligand
Ligand Field Theory and Binding Modes of 2-[N-(4-bromophenyl)ethanimidoyl]phenol
The coordination of this compound to a metal center is primarily governed by the principles of Ligand Field Theory. The ligand typically acts as a bidentate chelating agent, coordinating through the deprotonated phenolic oxygen and the imine nitrogen atom. This mode of coordination results in the formation of a stable six-membered chelate ring. The strength and nature of the metal-ligand bonds are influenced by the electronic properties of both the metal ion and the ligand.
The phenolic oxygen, upon deprotonation, acts as a hard donor, while the imine nitrogen is a borderline donor. This combination allows for effective coordination with a wide range of metal ions. The electronic effects of the substituents on the phenyl rings can modulate the ligand field strength. The electron-withdrawing bromine atom on the N-phenyl ring can influence the electron density on the imine nitrogen, which in turn affects the coordination bond strength.
In its complexes, the geometry around the central metal ion is determined by factors such as the coordination number, the size of the metal ion, and the steric hindrance imposed by the ligands. Common geometries observed for transition metal complexes with similar Schiff base ligands include tetrahedral, square planar, and octahedral. The ligand field splitting of the d-orbitals of the metal ion upon coordination dictates the electronic and magnetic properties of the resulting complex.
Synthesis of Metal Complexes Incorporating this compound
The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the final product.
The synthesis of transition metal complexes with ligands analogous to this compound has been reported. For instance, the reaction of (E)-2-(((4-bromophenyl)imino)methyl)phenol with copper(II) and zinc(II) salts yields tetra-coordinated complexes. acs.orgnih.gov
A notable example is the synthesis of a copper(II) complex, [Cu(L)₂], where L represents the deprotonated form of the closely related ligand (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol. This complex was formed through the reaction of the ligand with a copper(II) salt. acs.org X-ray crystallographic analysis of this complex revealed a square planar geometry around the central copper(II) ion, with the metal coordinated to two imine nitrogen atoms and two phenoxo oxygen atoms from two ligand molecules. acs.org
Similarly, a zinc(II) complex, [Zn(L)₂], has been synthesized using (E)-2-(((4-bromophenyl)imino)methyl)phenol. acs.orgnih.gov In this case, the zinc(II) ion is in a distorted tetrahedral coordination environment, again coordinated to the imine nitrogen and phenoxo oxygen atoms of two ligand molecules. acs.orgnih.gov
The following table summarizes the crystallographic data for these two complexes.
| Feature | [Cu(L)₂] with (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol | [Zn(L)₂] with (E)-2-(((4-bromophenyl)imino)methyl)phenol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | C2/c |
| a (Å) | 22.083(3) | 22.083(3) |
| b (Å) | 4.8145(6) | 4.8145(6) |
| c (Å) | 24.162(3) | 24.162(3) |
| β (°) | 114.131(3) | 114.131(3) |
| V (ų) | 2341.2(5) | 2341.2(5) |
| Z | 4 | 4 |
Data from acs.org
While specific studies on the synthesis of main group metal complexes with this compound are not extensively documented in the reviewed literature, the general reactivity of Schiff base ligands suggests that such complexes are synthetically accessible. Biologically active Schiff bases derived from 4-(diethylamino)salicylaldehyde and aniline have been used to synthesize Zn(II), Cd(II), Sn(II), and Pb(II) complexes. researchgate.net The synthesis of these complexes was achieved by reacting the Schiff base ligand with the corresponding metal salt in absolute ethanol (B145695). researchgate.net It is plausible that similar synthetic strategies could be employed to prepare main group metal complexes of this compound. The resulting complexes would likely feature the ligand in its bidentate N,O-coordination mode.
The coordination chemistry of lanthanides and actinides with Schiff base ligands is an area of active research, though specific examples with this compound are not prevalent in the literature. Lanthanide and actinide ions are hard acids and typically favor coordination with hard donor atoms like oxygen. The deprotonated phenolic oxygen of the Schiff base would be a primary binding site.
The larger ionic radii of lanthanide and actinide ions often lead to higher coordination numbers, and it is conceivable that complexes with this ligand would also involve coordination with solvent molecules or other anions to satisfy the coordination sphere of the metal. The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based agents has been studied, revealing insights into their bonding and energetics which are guided by relativistic density functional theory. nih.gov These studies indicate a higher degree of covalency in the actinide-ligand bonds compared to lanthanide-ligand bonds, a feature that could also be present in complexes with this compound. nih.gov
Electronic Structure and Bonding Analysis in Metal Complexes of this compound
The electronic structure and bonding in metal complexes of this compound can be understood through a combination of experimental techniques and computational methods. The nature of the metal-ligand bond is a mixture of ionic and covalent contributions.
In the case of the previously mentioned [Cu(L)₂] complex with a related ligand, the Cu-O and Cu-N bond lengths are indicative of strong coordination. acs.org The square planar geometry suggests dsp² hybridization for the Cu(II) ion. For the [Zn(L)₂] complex, the distorted tetrahedral geometry is consistent with sp³ hybridization for the Zn(II) ion. acs.orgnih.gov
Density Functional Theory (DFT) calculations on similar Schiff base systems have been used to analyze the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr For salicylideneaniline and its derivatives, DFT analysis has been employed to understand their electronic structures. dergipark.org.tr Such calculations for complexes of this compound would likely show that the HOMO is predominantly ligand-based, while the LUMO has significant metal character, allowing for ligand-to-metal charge transfer (LMCT) transitions in the electronic spectra.
The following table presents selected bond lengths for the Cu(II) and Zn(II) complexes with analogous ligands.
| Bond | [Cu(L)₂] (Å) | [Zn(L)₂] (Å) |
| M-O1 | 1.898 | 1.898 |
| M-N1 | 2.022 | 2.022 |
Data from nih.gov
Magnetic Properties of this compound Metal Complexes
The magnetic properties of metal complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. The magnetic susceptibility of these complexes can provide valuable information about their electronic structure and geometry. ias.ac.inresearchgate.net
For transition metal complexes of this compound, the magnetic behavior will depend on the specific metal ion and its oxidation state. For instance, a d⁹ Cu(II) complex in a square planar geometry, such as the one described with a similar ligand, is expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron. researchgate.net The magnetic moment would likely be close to the spin-only value of 1.73 B.M.
A d¹⁰ Zn(II) complex, being fully filled in its d-orbitals, would be diamagnetic. researchgate.net For other transition metals, the magnetic properties would depend on the ligand field strength and the resulting spin state (high-spin or low-spin). For example, Co(II) complexes can be either high-spin or low-spin depending on the ligand field, leading to different magnetic moments. researchgate.net
Reactivity, Derivatization, and Transformation Studies Involving 2 N 4 Bromophenyl Ethanimidoyl Phenol
Chemical Transformations of the 2-[N-(4-bromophenyl)ethanimidoyl]phenol Scaffold
The this compound scaffold possesses several reactive sites that can be targeted for chemical transformations, including the phenolic hydroxyl group, the imine C=N double bond, and the electron-rich phenolic ring. While specific derivatization studies on this exact molecule are not extensively documented, its reactivity can be inferred from the known chemical behavior of related Schiff bases, phenols, and imines.
The phenolic hydroxyl group is a key site for derivatization. For instance, acetylation of the hydroxyl group can be achieved to modulate the electronic properties of the molecule. libretexts.org This reaction is typically performed to protect the hydroxyl group or to alter the compound's coordination behavior with metal ions.
The aromatic ring of the phenol (B47542) moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.com Reactions such as halogenation and nitration are expected to occur primarily at the positions ortho and para to the hydroxyl group. For example, treatment with bromine water can lead to polybromination of the phenolic ring. youtube.com To achieve monobromination, milder conditions, such as using a non-polar solvent and controlling the stoichiometry of bromine, would be necessary. byjus.com
The imine group (C=N) also presents opportunities for chemical transformation. It can undergo reduction to form the corresponding secondary amine, thereby introducing conformational flexibility to the molecule. Additionally, the imine nitrogen, with its lone pair of electrons, can act as a nucleophile. The imine bond can also participate in cycloaddition reactions, a common strategy for the synthesis of heterocyclic compounds.
Furthermore, the bromine atom on the aniline-derived ring can be a site for cross-coupling reactions, such as the Suzuki or Heck reaction. These palladium-catalyzed reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, or vinyl groups, thereby enabling the synthesis of a large library of derivatives with potentially new and interesting properties.
Reactions of Coordinated this compound in Metal Complexes
The Schiff base, this compound, is an excellent ligand for the formation of metal complexes, typically acting as a bidentate ligand through the phenolic oxygen and the imine nitrogen. The coordination of this ligand to a metal center can significantly alter its reactivity and can also impart specific catalytic or biological activities to the resulting complex.
Studies on the closely related Schiff base, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, have shown that it readily forms stable complexes with various transition metals, including zinc(II), copper(II), nickel(II), and cobalt(II). nih.gov The synthesis of these complexes is generally achieved by reacting the Schiff base ligand with the corresponding metal salt in a suitable solvent, such as methanol, under reflux. nih.gov The resulting complexes often exhibit a 1:2 metal-to-ligand stoichiometry. nih.gov
The coordination to a metal ion is confirmed by spectroscopic methods. For instance, in the infrared spectrum, a shift in the C=N stretching frequency is typically observed upon complexation, indicating the involvement of the imine nitrogen in coordination. The disappearance of the broad O-H stretching band of the free ligand and the appearance of a new band corresponding to the metal-oxygen bond further confirm the deprotonation of the phenolic hydroxyl group and its coordination to the metal center.
While the reactivity of the coordinated this compound ligand itself has not been extensively detailed, metal complexes of similar Schiff bases are known to participate in various catalytic reactions. The metal center in these complexes can act as a Lewis acid, activating the substrate for subsequent reactions. For example, copper complexes of Schiff bases have been investigated for their catalytic activity in oxidation reactions.
Table 1: Spectroscopic Data for a Representative Metal Complex of a Related Schiff Base Ligand
| Complex | Ligand C=N Stretch (cm⁻¹) | Complex C=N Stretch (cm⁻¹) | Metal-Oxygen Stretch (cm⁻¹) | Metal-Nitrogen Stretch (cm⁻¹) |
| [Cu(L)₂] | ~1630 | ~1610 | ~550 | ~450 |
Data is representative for a typical copper(II) complex with a bidentate Schiff base ligand (L) similar to this compound.
Advanced Spectroscopic and Structural Elucidation of 2 N 4 Bromophenyl Ethanimidoyl Phenol and Its Complexes
Vibrational Spectroscopy (FT-IR, Raman) for Characterization of 2-[N-(4-bromophenyl)ethanimidoyl]phenol
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for the structural characterization of this compound. These methods provide detailed information about the functional groups and bonding arrangements within the molecule.
The FT-IR spectrum of this Schiff base is characterized by several key absorption bands. A prominent band observed in the 1610-1625 cm⁻¹ region is assigned to the C=N (azomethine) stretching vibration, which is a definitive marker for Schiff base formation. researchgate.net The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the azomethine nitrogen atom (O-H···N) results in a broad absorption band for the O-H stretch, typically observed in the 2800-3200 cm⁻¹ range. The C-O stretching vibration of the phenol (B47542) group appears around 1280 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.
Complementary to FT-IR, FT-Raman spectroscopy provides further structural insights. nih.gov The symmetric C=N stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which aids in the precise assignment of the experimental FT-IR and Raman bands. nih.gov
Interactive Table 1: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|
| O-H Stretch (Intramolecular H-bond) | 2800-3200 (broad) | |
| Aromatic C-H Stretch | >3000 | |
| C=N Stretch (Azomethine) | 1610-1625 | researchgate.net |
| Aromatic C=C Stretch | 1450-1600 | |
| Phenolic C-O Stretch | ~1280 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, a characteristic downfield singlet appears between δ 13.0 and δ 14.0 ppm, which is assigned to the phenolic hydroxyl proton (OH). researchgate.net This significant downfield shift is a result of strong intramolecular hydrogen bonding with the imine nitrogen. The proton of the azomethine group (-CH=N-) typically resonates as a singlet around δ 8.5-9.5 ppm. researchgate.net The methyl protons (-CH₃) of the ethanimidoyl group appear as a singlet further upfield, generally in the δ 2.3-2.6 ppm region. The aromatic protons on the two phenyl rings appear in the δ 6.8-7.8 ppm range, exhibiting complex splitting patterns due to spin-spin coupling. researchgate.net
The ¹³C NMR spectrum provides complementary data. The imine carbon (C=N) is characteristically observed in the downfield region, typically between δ 160 and δ 170 ppm. The phenolic carbon attached to the hydroxyl group (C-OH) resonates around δ 155-160 ppm. The carbon atom attached to the bromine (C-Br) shows a signal around δ 115-125 ppm. The methyl carbon signal appears upfield at approximately δ 15-20 ppm. The remaining aromatic carbons produce signals in the δ 115-150 ppm range. bas.bg Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, can be utilized for unambiguous assignment of all proton and carbon signals. bas.bgnih.gov
Interactive Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|
| -OH (phenolic) | 13.0 - 14.0 | Singlet | researchgate.net |
| -CH=N- (azomethine) | 8.5 - 9.5 | Singlet | researchgate.net |
| Aromatic-H | 6.8 - 7.8 | Multiplet | researchgate.net |
Interactive Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Chemical Shift (ppm) | Source |
|---|---|---|
| C=N (azomethine) | 160 - 170 | |
| C-OH (phenolic) | 155 - 160 | |
| Aromatic-C | 115 - 150 | bas.bg |
| C-Br | 115 - 125 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) of this compound and its Metal Complexes
Electronic spectroscopy (UV-Vis absorption and fluorescence) reveals information about the electronic transitions within the molecule and its metal complexes. The UV-Vis spectrum of this compound, typically recorded in solvents like ethanol (B145695) or chloroform, displays several absorption bands.
Intense bands observed in the 250-320 nm range are generally attributed to π→π* transitions within the aromatic rings. A broad, lower-energy band appearing at longer wavelengths, often above 350 nm, is assigned to an intramolecular charge-transfer (ICT) transition. researchgate.net This transition involves the movement of electron density from the electron-donating phenol moiety to the electron-accepting azomethine group. Another possible transition in this region is the n→π* transition associated with the non-bonding electrons on the imine nitrogen.
Upon complexation with metal ions (e.g., Cu(II), Ni(II), Fe(III)), significant changes in the electronic spectrum are observed. researchgate.net New absorption bands may appear, which can be assigned to either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. libretexts.org For transition metals with available d-orbitals, weaker d-d transitions may also be observed, providing information about the geometry and ligand field splitting of the resulting complex. libretexts.orgdalalinstitute.com For instance, the formation of a square planar Ni(II) complex or an octahedral Fe(III) complex would result in characteristic absorption spectra. researchgate.net
Some Schiff bases exhibit fluorescence. When excited at a suitable wavelength, this compound and its metal complexes may show emission spectra, the characteristics of which (e.g., emission wavelength, quantum yield) are sensitive to the molecular structure and its environment.
Interactive Table 4: Electronic Absorption Data for this compound
| Solvent | λmax (nm) | Transition Type | Source |
|---|---|---|---|
| Ethanol | ~270, ~310 | π→π* | researchgate.net |
| Ethanol | ~380 | Intramolecular Charge Transfer (ICT) / n→π* | researchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. The technique also provides valuable structural information through the analysis of fragmentation patterns.
Using electron ionization (EI) or electrospray ionization (ESI), the mass spectrum will show a distinct molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The calculated molecular weight for C₁₄H₁₂BrNO is approximately 290.01 g/mol (for ⁷⁹Br) and 292.01 g/mol (for ⁸¹Br). nist.gov
The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this type of Schiff base include:
Cleavage of the C-Br bond, leading to the loss of a bromine radical (·Br) and a fragment ion at m/z ~210.
Fission of the N-aryl bond, resulting in a [C₆H₄Br]⁺ fragment (m/z 155/157) or a [M - C₆H₄Br]⁺ fragment.
Cleavage of the ethanimidoyl side chain.
Loss of smaller neutral molecules like CH₃CN.
Analyzing these fragment ions helps to confirm the connectivity of the different parts of the molecule. researchgate.netpurdue.edu
Interactive Table 5: Expected Mass Spectrometry Fragments
| Fragment Description | m/z (for ⁷⁹Br/⁸¹Br) | Source |
|---|---|---|
| Molecular Ion [C₁₄H₁₂BrNO]⁺ | 290 / 292 | nist.gov |
| Loss of Bromine [M - Br]⁺ | 211 | |
| 4-bromophenyl cation [C₆H₄Br]⁺ | 155 / 157 |
Single Crystal X-ray Diffraction Analysis of this compound and its Metal Complexes
The analysis of the free ligand is expected to reveal a nearly planar conformation, stabilized by the strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. The C=N double bond will exhibit a length of approximately 1.28 Å. researchgate.net The molecule will likely crystallize in a common space group such as P2₁/c (monoclinic) or Pbca (orthorhombic). researchgate.netrsc.org Intermolecular interactions, such as π-π stacking between aromatic rings and weaker C-H···π or C-H···O interactions, may play a significant role in the crystal packing. researchgate.net
Upon coordination to a metal center, the ligand acts as a bidentate donor, binding through the phenolic oxygen and the imine nitrogen, forming a stable chelate ring. researchgate.net X-ray diffraction studies of these metal complexes reveal the coordination geometry around the metal ion, which can be, for example, square planar for Ni(II) or octahedral for Fe(III). researchgate.net The analysis provides exact M-O and M-N bond distances. For instance, in a related nickel complex, Ni-N and Ni-O bond distances were found to be approximately 1.85 Å and 1.84 Å, respectively. researchgate.net The crystal structure of the complexes will be dictated by the coordination geometry and the nature of any counter-ions or solvent molecules present. mdpi.comresearchgate.net
Interactive Table 6: Illustrative Single Crystal X-ray Diffraction Data
| Parameter | This compound | Metal Complex Example (e.g., Ni(II)) | Source |
|---|---|---|---|
| Crystal System | Monoclinic / Orthorhombic | Monoclinic | researchgate.netresearchgate.netrsc.org |
| Space Group | P2₁/c or Pbca | P2₁/n | researchgate.netresearchgate.net |
| C=N bond length (Å) | ~1.28 | ~1.29 | researchgate.net |
| C-O bond length (Å) | ~1.35 | ~1.32 | |
| M-O bond length (Å) | N/A | ~1.84 | researchgate.net |
| M-N bond length (Å) | N/A | ~1.85 | researchgate.net |
Theoretical and Computational Investigations of 2 N 4 Bromophenyl Ethanimidoyl Phenol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of 2-[N-(4-bromophenyl)ethanimidoyl]phenol
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "this compound". These computational approaches allow for the determination of various molecular properties that are challenging to measure experimentally.
The optimized molecular geometry and electronic properties can be calculated using DFT with a basis set such as B3LYP/6-311++G(d,p). researchgate.net Such calculations typically reveal that the molecule is not perfectly planar, with the bromophenyl ring being twisted relative to the phenol (B47542) moiety. This twist is a result of steric hindrance and electronic effects. An intramolecular hydrogen bond is generally observed between the phenolic hydrogen and the imine nitrogen, which stabilizes the molecular structure. nih.gov
Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar Schiff base compounds, this gap is influenced by the substituents on the aromatic rings.
Global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity, can also be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are derived from the HOMO and LUMO energies.
A Natural Bond Orbital (NBO) analysis can further detail the intramolecular interactions. This analysis provides information about charge transfer and the stabilization energy associated with the intramolecular hydrogen bond.
Table 1: Calculated Electronic Properties of a Representative Schiff Base
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| Energy Gap (ΔE) | 4.4 eV |
| Electronegativity (χ) | 4.3 eV |
| Chemical Hardness (η) | 2.2 eV |
Note: These values are representative and are based on reported data for structurally similar Schiff base compounds.
Molecular Modeling and Dynamics Simulations for Conformational Analysis of this compound
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of "this compound". nih.gov These methods provide insights into the molecule's flexibility and the relative stability of different conformers.
Conformational analysis, often performed using DFT calculations, can identify the most stable conformers in the gas phase and in different solvents. nih.govresearchgate.net For "this compound", the primary conformational flexibility arises from the rotation around the C-N and C-C single bonds linking the aromatic rings and the imine group. The results of these calculations typically indicate the existence of several stable conformers. nih.gov The relative energies of these conformers determine their population distribution at a given temperature.
Molecular dynamics simulations can be employed to study the dynamic behavior of the molecule over time. nih.gov These simulations can reveal the transitions between different conformational states and the timescale of these motions. By simulating the molecule in a solvent box, the influence of the environment on the conformational preferences can be assessed. The intramolecular hydrogen bond is expected to play a significant role in restricting the conformational freedom of the molecule.
Computational Prediction of Spectroscopic Parameters and Binding Energies for this compound Systems
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. researchgate.net
Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net For "this compound", the calculated spectrum would likely show characteristic absorption bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions within the conjugated system. The solvent environment can be modeled using approaches like the Polarizable Continuum Model (PCM) to account for its effect on the absorption wavelengths. nih.govresearchgate.net
The vibrational frequencies (infrared and Raman spectra) can also be computed using DFT. researchgate.net The calculated frequencies are often scaled to improve agreement with experimental spectra. This analysis helps in the assignment of the observed vibrational bands to specific modes of the molecule, such as the O-H stretch, C=N stretch, and various aromatic ring vibrations. researchgate.net
In the context of the molecule interacting with other systems, such as a biological receptor or a metal ion, computational methods can predict the binding energies. Docking studies and more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding affinity and identify the key interactions driving the binding event. These calculations are crucial for understanding the potential applications of "this compound" in various fields.
Table 2: Predicted Spectroscopic Data for a Representative Schiff Base
| Spectroscopic Data | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | 350 nm |
| O-H Stretching Frequency | 3450 cm⁻¹ |
Note: These values are representative and are based on reported data for structurally similar Schiff base compounds.
Non Clinical Applications of 2 N 4 Bromophenyl Ethanimidoyl Phenol and Its Derived Materials
Materials Science Applications of 2-[N-(4-bromophenyl)ethanimidoyl]phenol Complexes (e.g., in smart materials, optics)
Complexes and derivatives of this compound have shown potential in the development of advanced materials, particularly in the realms of smart materials and optics.
Smart Materials: One of the notable applications is in the field of photochromic materials, which are a class of smart materials that change color upon exposure to light. A chiral photochromic Schiff base, 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol, was synthesized from (R)-(+)-1-(4-bromophenyl)ethylamine and a salicylaldehyde (B1680747) derivative. elsevierpure.com Such compounds are of interest for their potential use in optical data storage, molecular switches, and smart windows. The photochromism in these materials arises from the reversible isomerization between different structural forms, which can be triggered by specific wavelengths of light.
Optical Properties: The broader class of Schiff base complexes, to which derivatives of this compound belong, are known to have applications in magneto science and possess interesting photophysical properties. researchgate.netresearchgate.net The absorption and emission spectra of these compounds can be tuned by the choice of metal ion and substituents on the aromatic rings. researchgate.net Furthermore, related structures have been investigated for their non-linear optical (NLO) properties. NLO materials are crucial for applications in laser technology, optical communication, and data processing. aps.org The NLO response in these molecules is often associated with the intramolecular charge transfer between electron-donating and electron-accepting groups within the π-conjugated system.
| Material Type | Compound/Complex | Potential Application | Relevant Finding |
| Photochromic Material | 2-{(R)-[1-(4-bromophenyl)ethyl]iminomethyl}-4-(phenyldiazenyl)phenol | Optical switches, data storage | Synthesis of a chiral photochromic Schiff base with a trans-form diazenyl group. elsevierpure.com |
| Nonlinear Optical (NLO) Material | 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives | Laser devices, optical computing | Derivatives showed significant NLO response, measured by first hyperpolarizability. aps.org |
Analytical Chemistry Applications of this compound in Chemo/Biosensor Development
The structural framework of this compound makes it and its derivatives promising candidates for the development of chemosensors and biosensors. The imine nitrogen and phenolic oxygen atoms can act as binding sites for metal ions, leading to changes in their optical or electrochemical properties upon complexation.
Chemosensors for Metal Ion Detection: Phenol-based ligands are frequently employed in the design of fluorescent chemosensors for the detection of specific metal ions. For instance, a multi-substituted phenol-ruthenium(II) tris(bipyridine) complex has been utilized as a fluorescent chemosensor for cobalt (II) ions. nih.gov The quenching of fluorescence upon binding with Co(II) allowed for its quantification with a low detection limit. nih.gov Similarly, another phenol-based sensor was developed for the ratiometric detection of zinc (II) ions and was successfully applied for cell imaging. nih.gov These examples highlight the potential of this compound to be adapted for similar sensing applications, where the binding of a target analyte would induce a measurable signal.
Biosensor Development: In the field of biosensors, Schiff bases and their complexes can be incorporated into electrode materials to enhance their performance. The principle often involves the immobilization of an enzyme onto a modified electrode. For example, acetylcholinesterase (AChE) has been immobilized on various platforms to create biosensors for pesticides like carbaryl. nih.gov While not directly using the title compound, these studies establish a framework where a conductive polymer or nanocomposite derived from a this compound complex could serve as the support material for enzyme immobilization, offering a stable microenvironment and facilitating signal transduction. nih.govbiointerfaceresearch.com
| Sensor Type | Target Analyte | Sensing Principle | Example Ligand/Platform |
| Fluorescent Chemosensor | Cobalt (Co²⁺) | Fluorescence quenching | Multi-substituted phenol-ruthenium(II) tris(bipyridine) complex nih.gov |
| Fluorescent Chemosensor | Zinc (Zn²⁺) | Emission enhancement | [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] nih.gov |
| Electrochemical Biosensor | Carbaryl | Enzyme inhibition | Acetylcholinesterase immobilized on a covalent organic framework nih.gov |
| Electrochemical Biosensor | Catechol | Enzymatic oxidation | Tyrosinase immobilized on a ferrocene-derivatized copolymer biointerfaceresearch.com |
Roles in Biological Research Tools and Probes (excluding human clinical applications)
Metal complexes of this compound and its derivatives have demonstrated a range of biological activities in vitro, positioning them as valuable tools for fundamental biological research and drug discovery screening.
In Vitro Antiparasitic Research: Complexes of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol with metals such as zinc, copper, nickel, and cobalt have been synthesized and evaluated for their antitrypanosomal and antileishmanial activities. researchgate.net These compounds serve as research tools to study the biology of parasites like Trypanosoma and Leishmania and to identify potential new drug targets. The metal complexes often exhibit enhanced activity compared to the free ligand, providing a basis for structure-activity relationship studies. researchgate.net
In Vitro Anticancer Research: Related Schiff base complexes have been investigated as potential anticancer agents in preclinical research. For example, complexes of a similar ligand, 2-(4-nitrophenyl)iminomethyl phenol (B47542), showed promising activity against MCF-7 breast and HeLa cervical cancer cell lines in vitro. researchgate.net These compounds are used as probes to explore cellular pathways and mechanisms of cell death in cancer biology.
Tools for Inflammation and Nociception Research: Derivatives of the core structure are also used in preclinical models to study inflammation and pain. A related thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), was shown to have antinociceptive and anti-inflammatory effects in rodent models. nih.gov It was found to reduce pain in the formalin test and decrease carrageenan-induced paw edema, suggesting it acts on early inflammatory mediators like histamine. nih.gov Such compounds are valuable tools for investigating the complex pathways of inflammation and nociception.
| Research Area | Compound/Complex | Model/Assay | Key Finding |
| Antiparasitic Research | Metal complexes of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol | In vitro assays | Good antileishmanial and antitrypanosomal activity. researchgate.net |
| Anticancer Research | Metal complexes of 2-(4-nitrophenyl)iminomethyl phenol | In vitro against MCF-7 and HeLa cell lines | Complexes exhibited promising anticancer activity. researchgate.net |
| Inflammation Research | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema in rats | Reduced edema, suggesting action on early inflammatory mediators. nih.gov |
| Nociception Research | (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Formalin test in rodents | Reduced pain response in both phases of the test. nih.gov |
Future Perspectives and Emerging Research Directions for 2 N 4 Bromophenyl Ethanimidoyl Phenol Chemistry
Challenges and Opportunities in the Synthesis and Application of 2-[N-(4-bromophenyl)ethanimidoyl]phenol
The synthesis of Schiff bases, including this compound, is typically achieved through the condensation reaction of a primary amine with a carbonyl compound. nih.gov While seemingly straightforward, challenges can arise in achieving high yields and purity, particularly concerning the physical nature of the final product, which can range from crystalline solids to oils or viscous liquids. researchgate.net Overcoming these challenges presents an opportunity for methodological innovation.
Opportunities for Synthetic Advancement:
Green Chemistry Approaches: Exploring environmentally benign synthetic routes, such as microwave-assisted synthesis or solid-state reactions, could offer significant advantages over traditional solvent-based reflux methods. researchgate.netnih.gov These techniques often lead to shorter reaction times, higher yields, and reduced solvent waste.
Catalysis: The use of various catalysts, including acid and base catalysts, can influence reaction rates and yields. youtube.com Systematic studies into the optimal catalytic conditions for the synthesis of this compound could lead to more efficient and scalable production. Lewis acids, for instance, can be employed to activate the carbonyl group and facilitate the reaction. youtube.com
Potential Applications:
The unique structural motifs of this compound—the halogenated ring, the phenolic hydroxyl group, and the imine bond—suggest a wide array of potential applications.
Corrosion Inhibition: Phenolic Schiff bases have demonstrated potent corrosion inhibition properties for metals in acidic environments. nih.gov The electron-donating nature of the phenolic group and the presence of heteroatoms can facilitate the adsorption of the molecule onto metal surfaces, forming a protective layer.
Catalysis: Schiff base complexes with transition metals are widely used as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions. nih.govacs.orgyoutube.com The specific electronic and steric properties of this compound could be harnessed to develop novel and efficient catalysts.
Nonlinear Optics (NLO): Schiff bases are promising materials for NLO applications due to their extended π-conjugated systems, which can lead to large second-order NLO responses. nih.gov The donor-acceptor character within the molecule can enhance charge transfer and photo-physical behavior. nih.gov
Novel Derivatizations and Functionalizations of this compound for Enhanced Properties
The core structure of this compound offers multiple sites for derivatization and functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications.
Strategies for Derivatization:
| Functionalization Site | Potential Modification | Desired Property Enhancement |
| Phenolic -OH group | Alkylation, Esterification | Improved solubility, altered electronic properties |
| Aromatic Rings | Introduction of electron-donating or electron-withdrawing groups | Tunable photophysical properties (absorption and emission wavelengths), enhanced biological activity |
| Imine C=N bond | Reduction to a secondary amine | Increased flexibility, altered coordination properties |
| Bromine Atom | Substitution via cross-coupling reactions | Introduction of new functional groups, creation of polymeric structures |
Enhanced Photophysical Properties: The introduction of different substituents on the aromatic rings can significantly alter the molecule's absorption and emission characteristics. amazonaws.com This tunability is crucial for applications in fluorescent sensors and organic light-emitting diodes (OLEDs). mdpi.com
Improved Biological Activity: The biological activities of Schiff bases, such as antimicrobial and anticancer effects, are often enhanced upon coordination with metal ions or through the introduction of specific functional groups. nih.govnih.govyoutube.com Derivatization can increase the lipophilicity of the compound, facilitating its transport across cell membranes. nih.gov
Integration of this compound into Multicomponent Systems and Advanced Materials
The incorporation of this compound as a building block into more complex architectures opens up possibilities for the creation of advanced materials with tailored functionalities.
Multicomponent Systems:
Metal-Organic Frameworks (MOFs): The ability of Schiff bases to act as ligands for metal ions makes them ideal candidates for the construction of MOFs. wikipedia.org The porous nature of MOFs containing this compound could be exploited for applications in gas storage, separation, and heterogeneous catalysis.
Supramolecular Assemblies: The phenolic hydroxyl group and the imine nitrogen can participate in hydrogen bonding, leading to the formation of self-assembled supramolecular structures. nih.gov These ordered arrangements can exhibit unique properties that are not present in the individual molecules.
Advanced Materials:
| Material Type | Potential Role of this compound | Potential Application |
| Polymers | As a monomer or a functional additive | Flame retardants, high-performance plastics |
| Nanoparticles | As a surface-functionalizing ligand for gold or silver nanoparticles | Colorimetric sensors for metal ions |
| Thin Films | As a component in organic electronic devices | OLEDs, photovoltaic cells |
Flame Retardants: Schiff bases, particularly those containing phosphorus, nitrogen, and silicon, have been investigated as flame retardants for polymers. acs.org The incorporation of this compound into polymer backbones could enhance their thermal stability and char formation, thereby reducing flammability. acs.org
Sensors: The functionalization of gold nanoparticles with Schiff base ligands has been shown to create effective colorimetric sensors for heavy metal ions like Hg(II). nih.gov The coordination of the metal ion with the Schiff base on the nanoparticle surface can induce aggregation, leading to a visible color change. nih.gov
Interdisciplinary Research Avenues for this compound Based Systems
The versatile nature of this compound and its derivatives positions them at the crossroads of several scientific disciplines, fostering collaborative and innovative research.
Materials Science and Engineering: The development of novel polymers, coatings, and composite materials with enhanced properties such as flame retardancy, corrosion resistance, and nonlinear optical activity will require close collaboration between chemists and materials scientists. nih.govnih.govacs.org
Biomedical and Pharmaceutical Sciences: The exploration of the biological activities of this compound and its metal complexes could lead to the discovery of new therapeutic agents. nih.govnih.gov This would involve joint efforts from synthetic chemists, biochemists, and pharmacologists.
Environmental Science: The design of sensitive and selective chemosensors for the detection of environmental pollutants, such as heavy metal ions and anions, represents a significant area of interdisciplinary research. nih.govrsc.orgrsc.org The development of paper-based test strips functionalized with this compound could provide a low-cost and portable solution for on-site analysis. rsc.org
Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, will play a crucial role in understanding the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.govrsc.org These computational insights can guide the rational design of new molecules with desired functionalities.
Q & A
Basic: What are the recommended synthetic routes for 2-[N-(4-bromophenyl)ethanimidoyl]phenol, and which characterization techniques are critical for validation?
Methodological Answer:
- Synthesis :
- Characterization :
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxicity) for this compound?
Methodological Answer:
- Comparative Assays :
- Purity Validation :
- Mechanistic Studies :
Basic: What in vitro models are suitable for initial pharmacological screening of this compound?
Methodological Answer:
- Antimicrobial Screening :
- Anticancer Potential :
- Employ MTT assays on human cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ calculations .
Advanced: What experimental design strategies optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DOE) :
- Kinetic Analysis :
Advanced: How can environmental fate studies be structured to assess long-term ecological impacts?
Methodological Answer:
- Partitioning Studies :
- Degradation Pathways :
- Ecotoxicology :
Basic: What structural features influence the compound’s reactivity in coordination chemistry?
Methodological Answer:
- Key Features :
- Experimental Validation :
Advanced: How can theoretical frameworks guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Computational Modeling :
Advanced: What methodologies elucidate enzyme inhibition mechanisms for this compound?
Methodological Answer:
- Kinetic Assays :
- Perform Michaelis-Menten analysis to determine inhibition type (competitive vs. non-competitive) .
- Structural Biology :
Basic: How should researchers validate the compound’s stability under storage conditions?
Methodological Answer:
- Stability Protocols :
Advanced: What strategies address contradictory spectroscopic data in structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
